

# The Role of Cholecystokinin-33 in Gastrointestinal Motility: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cck-33*

Cat. No.: *B1591339*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Cholecystokinin-33 (**CCK-33**), a peptide hormone and neurotransmitter, is a key regulator of gastrointestinal (GI) function.<sup>[1]</sup> Synthesized and released by enteroendocrine I-cells in the duodenum and jejunum in response to fatty acids and amino acids, **CCK-33** orchestrates a series of physiological events that are crucial for the digestion and absorption of nutrients.<sup>[2]</sup> This technical guide provides a comprehensive overview of the role of **CCK-33** in GI motility, with a focus on its effects on the gallbladder, stomach, small intestine, and colon. It details the underlying signaling pathways, presents quantitative data from key studies, and outlines experimental protocols for assessing the effects of **CCK-33**.

## Core Mechanisms of Action

**CCK-33** exerts its effects on GI motility primarily through the activation of cholecystokinin-1 receptors (CCK1R), which are G-protein coupled receptors found on various cell types within the GI tract, including smooth muscle cells and enteric neurons.<sup>[3][4]</sup> The actions of **CCK-33** are multifaceted and can be both direct, acting on smooth muscle, and indirect, mediated by the release of other signaling molecules such as acetylcholine from the myenteric plexus.<sup>[1][5]</sup>

## Effects of CCK-33 on Gastrointestinal Motility

## Gallbladder Contraction

One of the most well-characterized effects of **CCK-33** is the potent stimulation of gallbladder contraction, leading to the release of bile into the duodenum, a critical step for fat digestion.[6]

### Quantitative Data on CCK-33 Induced Gallbladder Contraction

| Parameter                            | Species | CCK-33 Dosage                        | Method                          | Result                                                               | Reference(s) |
|--------------------------------------|---------|--------------------------------------|---------------------------------|----------------------------------------------------------------------|--------------|
| Gallbladder Ejection Fraction (GBEF) | Human   | 0.40 IDU/kg (3.07 ng/kg) over 20 min | Dynamic Cholescintigraphy (DCG) | 74.2% ± 17.1% (mean ± SD)                                            | [3]          |
| Gallbladder Volume Reduction         | Human   | CCK-8 infusion (30 pmol/kg/h)        | Ultrasonography                 | Gallbladder volume decreased to 43% of initial volume after 2 hours. | [2]          |
| Gallbladder Contraction              | Human   | Postprandial (endogenous CCK)        | Gamma Scintigraphy              | Gallbladder volume decreased by 68.4% ± 3.8% (SE).                   | [2]          |

## Gastric Emptying

**CCK-33** plays a significant role in inhibiting gastric emptying, which helps to regulate the delivery of chyme from the stomach to the small intestine, ensuring that the duodenum is not overwhelmed with nutrients.[7][8] This effect is primarily mediated through the relaxation of the proximal stomach and contraction of the pyloric sphincter.[8]

### Quantitative Data on CCK-33 Induced Changes in Gastric Emptying

| Parameter                           | Species | CCK-33 Dosage                          | Method               | Result                                                                                                                                   | Reference(s) |
|-------------------------------------|---------|----------------------------------------|----------------------|------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Gastric Emptying of Liquid          | Human   | 12 pmol/kg/h and 24 pmol/kg/h          | Gastric Scintigraphy | Significant delay in gastric emptying compared to saline infusion. The higher dose mimicked the delay seen with a mixed meal.            | [9]          |
| Residual Gastric Volume (Liquid)    | Human   | Physiological concentration s of CCK-8 | Gastric Scintigraphy | Residual gastric volume at 90 min increased from 9.9% to 32.1% in controls and from 9.8% to 32.2% in patients with functional dyspepsia. | [2]          |
| Gastric Emptying Half-Time (Liquid) | Human   | Physiological concentration s of CCK-8 | Gastric Scintigraphy | Half-emptying time prolonged from 19.4 min to 39.4 min in controls and from 19.5 min to 31.4 min in patients with                        | [2]          |

functional  
dyspepsia.

---

## Small and Large Intestine Motility

The effects of **CCK-33** on the small and large intestines are more complex and can vary depending on the specific region and the interplay with other signaling molecules. In the small intestine, **CCK-33** is generally considered to stimulate motility.<sup>[6]</sup> In the colon, **CCK-33** has been shown to increase motility, an effect that is at least partially mediated by the release of acetylcholine and Peptide YY (PYY).<sup>[1][9]</sup>

Quantitative Data on **CCK-33** Induced Changes in Intestinal and Colonic Motility

| Parameter              | Species             | CCK-33 Dosage                         | Method                  | Result                                                                                                              | Reference(s) |
|------------------------|---------------------|---------------------------------------|-------------------------|---------------------------------------------------------------------------------------------------------------------|--------------|
| Colonic Motility Index | Rat                 | 12, 60, and 240 pM (CCK-8)            | Isolated Perfused Colon | Dose-dependent increase in colonic motility.                                                                        | [1]          |
| Colonic Transit Time   | Mouse (DSS-colitis) | N/A (examining endogenous mechanisms) | Bead Expulsion Assay    | Colonic transit time was $551 \pm 15$ seconds in DSS-colitis mice compared to $718 \pm 28$ seconds in control mice. | [10]         |
| Whole Gut Transit Time | Mouse               | N/A (baseline)                        | Carmine Red Assay       | Transit times can vary significantly depending on factors like gut microbiota.                                      | [11]         |

## Signaling Pathways of CCK-33 in Gastrointestinal Motility

The binding of **CCK-33** to the CCK1 receptor initiates a cascade of intracellular signaling events. The CCK1R can couple to multiple G proteins, primarily Gq/11 and to a lesser extent Gs.[3][12][13]

- Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC).[3][14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The subsequent increase in intracellular calcium is a key event leading to smooth muscle contraction and neurotransmitter release.[15][16]

- Gs Pathway: At higher agonist concentrations, the CCK1R can also activate a Gs-mediated pathway, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP). [3]

The following diagrams illustrate the key signaling pathways of **CCK-33** in gastrointestinal smooth muscle cells and myenteric neurons.



[Click to download full resolution via product page](#)

Caption: **CCK-33** signaling in GI smooth muscle.



[Click to download full resolution via product page](#)

Caption: **CCK-33** signaling in myenteric neurons.

## Experimental Protocols

### Cholescintigraphy for Gallbladder Ejection Fraction (GBEF)

This non-invasive technique is the gold standard for quantifying gallbladder contraction.[\[17\]](#)

#### Protocol Workflow



[Click to download full resolution via product page](#)

Caption: Cholescintigraphy experimental workflow.

## Isolated Perfused Rat Colon Motility Assay

This ex vivo method allows for the direct assessment of the effects of substances on colonic motility in a controlled environment.[15]

### Methodology

- Animal Preparation: An adult rat is anesthetized, and the colon is surgically isolated.
- Perfusion Setup: The superior mesenteric artery is cannulated for vascular perfusion with an oxygenated physiological salt solution, such as Krebs-Henseleit solution, maintained at 37°C. The lumen of the colon is also perfused with saline.[15]
- Motility Measurement: Intraluminal pressure changes, indicative of muscle contractions, are monitored using pressure transducers placed in the proximal and distal colon.
- Drug Administration: After a baseline recording period, **CCK-33** is administered intra-arterially in a dose-dependent manner.
- Data Analysis: The contractile responses are recorded and analyzed to determine changes in motility index or frequency and amplitude of contractions.

### Krebs-Henseleit Solution Composition

| Component                       | Concentration (mM) |
|---------------------------------|--------------------|
| NaCl                            | 118                |
| KCl                             | 4.7                |
| CaCl <sub>2</sub>               | 2.5                |
| MgSO <sub>4</sub>               | 1.2                |
| KH <sub>2</sub> PO <sub>4</sub> | 1.2                |
| NaHCO <sub>3</sub>              | 25                 |
| Glucose                         | 11                 |

The solution should be continuously gassed with 95% O<sub>2</sub> and 5% CO<sub>2</sub> to maintain a physiological pH of 7.4.[1]

## In Vitro Gastrointestinal Motility Assay (Organ Bath)

This technique is used to study the contractility of isolated strips of gastrointestinal smooth muscle.[\[18\]](#)[\[19\]](#)[\[20\]](#)

### Methodology

- **Tissue Preparation:** A segment of the desired gastrointestinal tissue (e.g., stomach, ileum, colon) is excised from a euthanized animal and placed in cold, oxygenated Krebs-Henseleit solution. Longitudinal or circular muscle strips are carefully prepared.
- **Organ Bath Setup:** The muscle strip is suspended in an organ bath containing Krebs-Henseleit solution at 37°C and continuously bubbled with 95% O<sub>2</sub>/5% CO<sub>2</sub>. One end of the strip is fixed, and the other is connected to an isometric force transducer.
- **Equilibration:** The tissue is allowed to equilibrate under a resting tension until a stable baseline is achieved.
- **Drug Application:** **CCK-33** is added to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.
- **Data Recording and Analysis:** The contractile responses are recorded, and the amplitude and frequency of contractions are measured and analyzed.

## Conclusion

**CCK-33** is a pivotal regulator of gastrointestinal motility, with significant and distinct effects on the gallbladder, stomach, and intestines. Its actions are primarily mediated through the CCK1 receptor and involve complex signaling pathways in both smooth muscle cells and enteric neurons. A thorough understanding of the mechanisms of action of **CCK-33** is essential for researchers and drug development professionals working on novel therapies for gastrointestinal motility disorders. The experimental protocols outlined in this guide provide a foundation for the continued investigation of this important gut-brain peptide.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. support.harvardapparatus.com [support.harvardapparatus.com]
- 2. Physiological effect of cholecystokinin on gastric emptying of liquid in functional dyspepsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med.emory.edu [med.emory.edu]
- 5. Research Portal [rex.libraries.wsu.edu]
- 6. Cholinergic modulation of the release of [3H]acetylcholine from synaptosomes of the myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous acetylcholine release and labelled acetylcholine formation from [3H]choline in the myenteric plexus of the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of CCK and its antagonists on gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of gastric emptying in humans by cholecystokinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colonic Transit Disorder Mediated by Downregulation of Interstitial Cells of Cajal/Anoctamin-1 in Dextran Sodium Sulfate-induced Colitis Mice [jnmjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. Structures of the human cholecystokinin 1 (CCK1) receptor bound to Gs and Gq mimetic proteins provide insight into mechanisms of G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 15. Cholecystokinin-8 induces intracellular calcium signaling in cultured myenteric neurons from neonatal guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Stimulation of acetylcholine release from myenteric neurons of guinea pig small intestine by forskolin and cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]

- 19. ijper.org [ijper.org]
- 20. reprocell.com [reprocell.com]
- To cite this document: BenchChem. [The Role of Cholecystokinin-33 in Gastrointestinal Motility: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591339#role-of-cck-33-in-gastrointestinal-motility]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)